4-Benzyloxy-3-methoxyphenylboronic acid
Overview
Description
4-Benzyloxy-3-methoxyphenylboronic acid: is an organic compound with the molecular formula C14H15BO4 . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and methoxy groups. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Scientific Research Applications
4-Benzyloxy-3-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Used in the development of boron-containing drugs and bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxy-3-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our this compound) transfers its organic group to a transition metal, such as palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of two different organic groups .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which can impact its bioavailability in the sm cross-coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be tolerant to a variety of functional groups and can proceed under mild conditions . .
Biochemical Analysis
Biochemical Properties
4-Benzyloxy-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in the compound interacts with the palladium catalyst, facilitating the transmetalation step of the reaction. This interaction is crucial for the formation of the desired product, making this compound an essential reagent in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with specific biomolecules. For instance, boronic acids can inhibit serine proteases, which are enzymes involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The interaction of this compound with these enzymes could potentially impact these cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical research. The compound’s ability to interact with palladium catalysts in Suzuki-Miyaura coupling reactions is a key aspect of its molecular mechanism. This interaction involves the formation of a palladium-boron complex, which facilitates the transmetalation step, leading to the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied. In in vitro and in vivo studies, the stability of this compound can influence its efficacy and the outcomes of experiments .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. Like other boronic acids, it is essential to consider potential toxic or adverse effects at high doses. Studies on similar compounds suggest that there may be threshold effects, where low doses are effective and higher doses could lead to toxicity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic acids are generally metabolized through oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases may play a role in the metabolism of this compound, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, indicated by its log Kow value, suggests that it may readily cross cell membranes and distribute within lipid-rich tissues. Transporters and binding proteins may also play a role in its cellular localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Its ability to form covalent bonds with diols and other nucleophiles suggests that it may localize to specific cellular compartments where these interactions occur. Post-translational modifications and targeting signals could also influence its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-Benzyloxy-3-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(OiPr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and involve the coupling of aryl halides with boronic acids under mild conditions. The process is highly efficient and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 4-Benzyloxy-3-methoxyphenylboronic acid. It forms carbon-carbon bonds by coupling with aryl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The benzyloxy group can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Benzyloxy-3-methylphenylboronic acid
Comparison: 4-Benzyloxy-3-methoxyphenylboronic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. This dual substitution enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to its analogs, which may only have one substituent .
Properties
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVVDNNISDIUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443487 | |
Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243990-53-6 | |
Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzyloxy)-3-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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